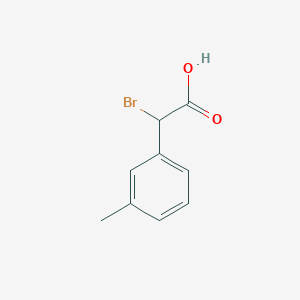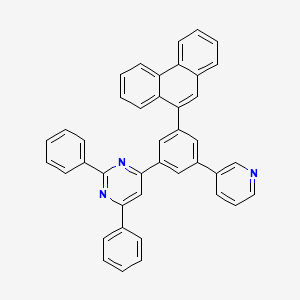
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine is a complex organic compound with the molecular formula C40H26N4. It is known for its unique structure, which includes phenanthrene, pyridine, and pyrimidine moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthrene Derivative: Starting with phenanthrene, various functional groups are introduced through reactions such as Friedel-Crafts acylation and subsequent cyclization.
Pyridine Introduction: The phenanthrene derivative is then reacted with a pyridine derivative under conditions that facilitate the formation of the desired phenyl-pyridine linkage.
Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate compound with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of partially hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function. In electronic applications, its unique structure allows it to participate in charge transport and light emission processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenyl-1,3,5-triazine
- 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenyl-1,3,5-oxadiazine
Uniqueness
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine is unique due to its combination of phenanthrene, pyridine, and pyrimidine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific charge transport and light-emitting characteristics .
Eigenschaften
Molekularformel |
C41H27N3 |
|---|---|
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
4-(3-phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C41H27N3/c1-3-12-28(13-4-1)39-26-40(44-41(43-39)29-14-5-2-6-15-29)34-23-32(31-17-11-21-42-27-31)22-33(24-34)38-25-30-16-7-8-18-35(30)36-19-9-10-20-37(36)38/h1-27H |
InChI-Schlüssel |
BVLKWTHRASDSBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC(=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CN=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


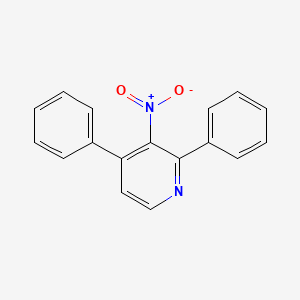
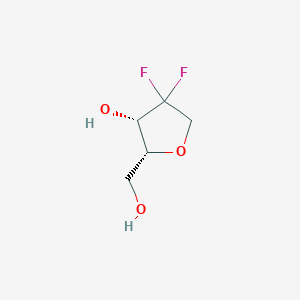
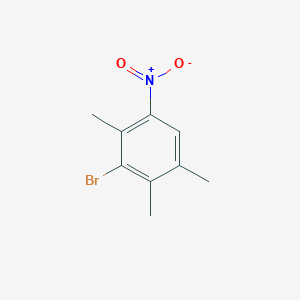
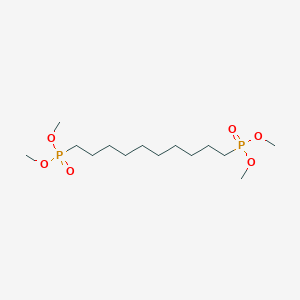
![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
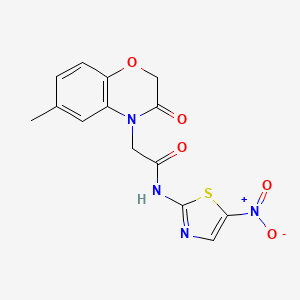
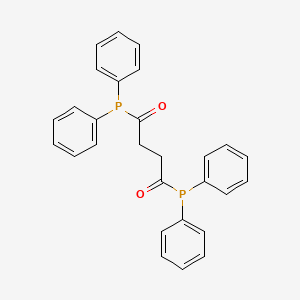
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
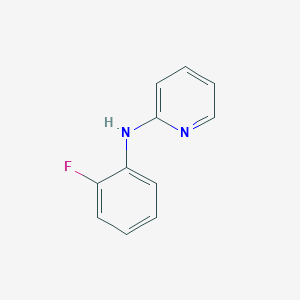
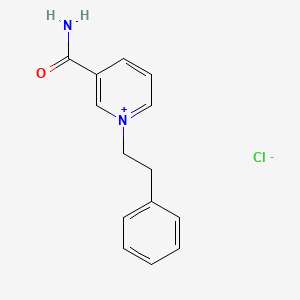
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)

